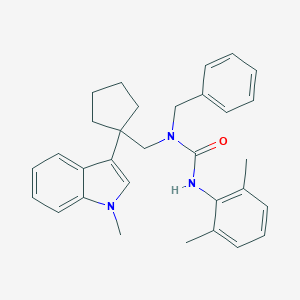
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, commonly known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of DIM-C-pPhOH is not yet fully understood. However, studies have shown that it can modulate various signaling pathways, including the NF-κB, STAT3, and PI3K/Akt pathways, which are involved in cancer, inflammation, and neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. It has also been shown to modulate the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIM-C-pPhOH in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are several future directions for research on DIM-C-pPhOH. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and optimize its use in research and clinical applications.
Conclusion:
DIM-C-pPhOH is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action is not yet fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Further research is needed to fully understand its potential applications and optimize its use in research and clinical settings.
Métodos De Síntesis
DIM-C-pPhOH is synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with 1-(1-methyl-1H-indol-3-yl)cyclopentanol to form an intermediate. This intermediate is then reacted with benzylchloride to yield the final product, DIM-C-pPhOH.
Aplicaciones Científicas De Investigación
DIM-C-pPhOH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that DIM-C-pPhOH can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration.
Propiedades
Número CAS |
145131-55-1 |
|---|---|
Nombre del producto |
Urea, N'-(2,6-dimethylphenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Fórmula molecular |
C31H35N3O |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C31H35N3O/c1-23-12-11-13-24(2)29(23)32-30(35)34(20-25-14-5-4-6-15-25)22-31(18-9-10-19-31)27-21-33(3)28-17-8-7-16-26(27)28/h4-8,11-17,21H,9-10,18-20,22H2,1-3H3,(H,32,35) |
Clave InChI |
KPOISVAFTQDETA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3(CCCC3)C4=CN(C5=CC=CC=C54)C |
Otros números CAS |
145131-55-1 |
Sinónimos |
1-benzyl-3-(2,6-dimethylphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



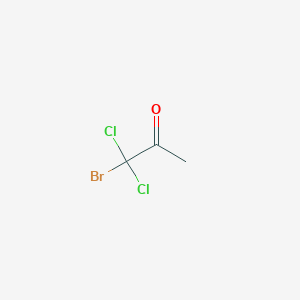
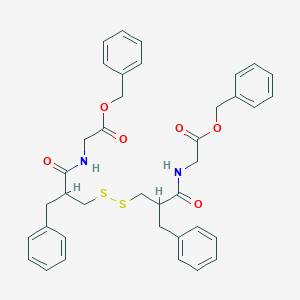
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

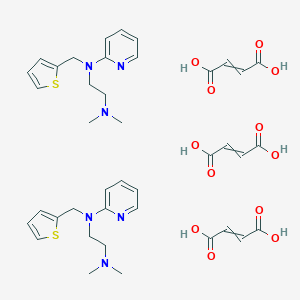
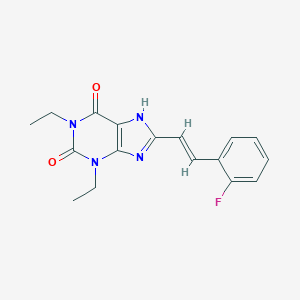
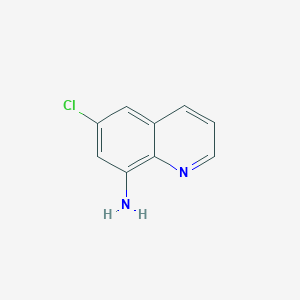
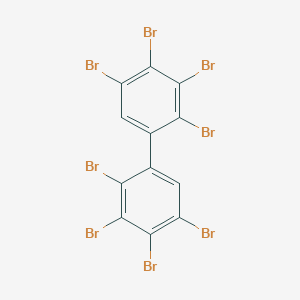
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
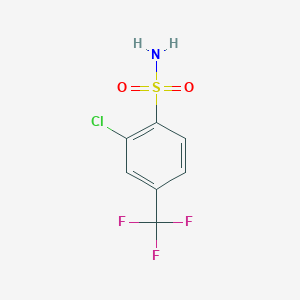
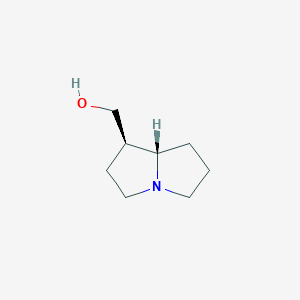
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
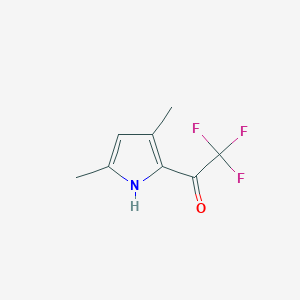
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)